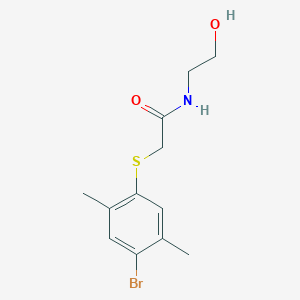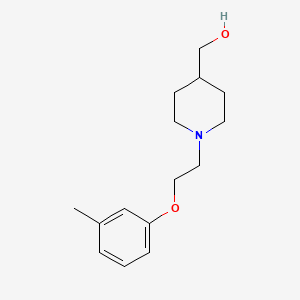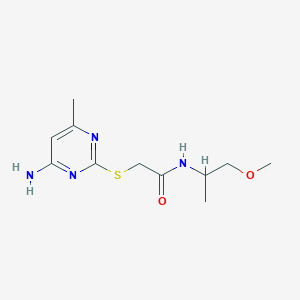
n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine is a synthetic organic compound that features a brominated thiophene ring and a glycine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Acylation: The brominated thiophene is then acylated with a suitable acyl chloride to introduce the carbonyl group.
Amidation: The acylated product is reacted with cyclopropylmethylamine to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions might target the carbonyl group or the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles in a variety of substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It might serve as a ligand or catalyst in certain organic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Research might explore its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Possible applications in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- n-(3-Chlorothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine
- n-(3-Iodothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine
- n-(3-Methylthiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine
Uniqueness
The presence of the bromine atom in n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine might confer unique reactivity and properties compared to its chloro, iodo, and methyl analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions.
Propiedades
Fórmula molecular |
C11H12BrNO3S |
|---|---|
Peso molecular |
318.19 g/mol |
Nombre IUPAC |
2-[(3-bromothiophene-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid |
InChI |
InChI=1S/C11H12BrNO3S/c12-8-3-4-17-10(8)11(16)13(6-9(14)15)5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,14,15) |
Clave InChI |
MQJABGQEBICOAF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN(CC(=O)O)C(=O)C2=C(C=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)

![tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14909838.png)



